cyclobutyl(1H-imidazol-2-yl)methanol hydrochloride
Description
Cyclobutyl(1H-imidazol-2-yl)methanol hydrochloride is a chemical compound that features a cyclobutyl group attached to an imidazole ring, with a methanol group and a hydrochloride salt
Properties
CAS No. |
2758006-53-8 |
|---|---|
Molecular Formula |
C8H13ClN2O |
Molecular Weight |
188.7 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclobutyl(1H-imidazol-2-yl)methanol hydrochloride typically involves the cyclization of amido-nitriles to form substituted imidazoles. One common method includes the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including arylhalides and heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Cyclobutyl(1H-imidazol-2-yl)methanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The imidazole ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutyl(1H-imidazol-2-yl)ketone, while reduction could produce cyclobutyl(1H-imidazol-2-yl)methanol.
Scientific Research Applications
Cyclobutyl(1H-imidazol-2-yl)methanol hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of cyclobutyl(1H-imidazol-2-yl)methanol hydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
- Cyclobutyl(1H-imidazol-2-yl)ketone
- Cyclobutyl(1H-imidazol-2-yl)amine
- Cyclobutyl(1H-imidazol-2-yl)methanol
Uniqueness
Cyclobutyl(1H-imidazol-2-yl)methanol hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the cyclobutyl group and the hydrochloride salt enhances its solubility and reactivity compared to similar compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
